Methyldichlorophosphine

Organophosphorus synthesis Flame retardant intermediates Oxidation process efficiency

Methyldichlorophosphine (CH₃PCl₂), also known as dichloro(methyl)phosphane or methylphosphonous dichloride, is a foundational organophosphorus compound in the halophosphine class. It is a colorless, highly reactive liquid with a boiling point of 81–82 °C and a density of approximately 1.31 g/mL at 25 °C.

Molecular Formula CH3Cl2P
Molecular Weight 116.91 g/mol
CAS No. 676-83-5
Cat. No. B1584959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldichlorophosphine
CAS676-83-5
Molecular FormulaCH3Cl2P
Molecular Weight116.91 g/mol
Structural Identifiers
SMILESCP(Cl)Cl
InChIInChI=1S/CH3Cl2P/c1-4(2)3/h1H3
InChIKeyCDPKWOKGVUHZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldichlorophosphine (CAS 676-83-5): Technical Baseline and Procurement Considerations


Methyldichlorophosphine (CH₃PCl₂), also known as dichloro(methyl)phosphane or methylphosphonous dichloride, is a foundational organophosphorus compound in the halophosphine class [1]. It is a colorless, highly reactive liquid with a boiling point of 81–82 °C and a density of approximately 1.31 g/mL at 25 °C . Its structure features a phosphorus(III) center bonded to two labile chlorine atoms and one methyl group, making it a key intermediate for synthesizing flame retardants, pesticides (e.g., Glufosinate), and specialized reagents for nucleoside chemistry [2]. Due to its pyrophoric nature and violent reaction with water, it requires stringent handling and storage under inert atmosphere .

Flame retardant intermediate synthesis via oxidation to methylphosphonyl dichloride
Nucleoside phosphoramidite coupling reagent preparation (P(III) required)
Difunctional P(III) electrophile for organophosphorus ligand assembly

Methyldichlorophosphine (CAS 676-83-5): Why In-Class Analogs Are Not Direct Substitutes


Methyldichlorophosphine (CH₃PCl₂) cannot be simply interchanged with its structural analogs, such as phosphorus trichloride (PCl₃), methylphosphonic dichloride (CH₃P(O)Cl₂), or dimethylchlorophosphine ((CH₃)₂PCl), due to fundamental differences in reactivity, oxidation state, and steric properties. While PCl₃ provides three labile P–Cl bonds, it lacks the methyl group that imparts specific lipophilicity and alters the electronic environment at the phosphorus center [1]. Methylphosphonic dichloride (P(V) species) exhibits distinct hydrolysis kinetics and is a crystalline solid at ambient temperatures, unlike the liquid P(III) methyldichlorophosphine . These differences directly impact synthetic efficiency, product purity, and process safety in downstream applications such as nucleoside coupling and flame retardant synthesis. The evidence below quantifies these critical differentiators.

Phosphorus trichloride (PCl₃)
Lacks methyl group; lipophilicity and electronic environment at P center may shift reaction selectivity and yield.
Methylphosphonic dichloride (CH₃P(O)Cl₂)
P(V) oxidation state; crystalline solid. May not be compatible with P(III)-dependent phosphoramidite protocols.
Dimethylchlorophosphine ((CH₃)₂PCl)
Monofunctional electrophile with single P–Cl bond; may limit sequential derivatization needed for complex phosphine architectures.

Quantitative Evidence Guide: Methyldichlorophosphine (CAS 676-83-5) Differentiation Metrics


Methyldichlorophosphine vs. Phosphorus Trichloride: Oxidation Yield and Byproduct Control

In the synthesis of methylphosphonyl dichloride (a key flame retardant intermediate), methyldichlorophosphine enables a solvent-free oxidation process with a 50% higher molar yield compared to alternative routes starting from dimethyl methylphosphonate, due to the avoidance of chlorination byproducts [1]. Furthermore, the direct vapor-phase synthesis of methyldichlorophosphine from methane and phosphorus trichloride yields a crude product containing 15–20 wt% methyldichlorophosphine [2]. This specific concentration profile contrasts sharply with the purity of PCl₃-based syntheses and dictates downstream separation requirements.

Oxidation Yield
Head-to-head
50% higher molar yield vs. DMMP route; solvent-free conditions
Reported yield improvement context; supports flame retardant intermediate synthesis evaluation
Patent GB2109380A; scale-dependent yield variation may occur
Organophosphorus synthesis Flame retardant intermediates Oxidation process efficiency

Methyldichlorophosphine vs. Methylphosphonic Dichloride: P(III) vs. P(V) Reactivity in Oligonucleotide Synthesis

Methyldichlorophosphine is specifically used to prepare difunctional phosphonoamidite coupling reagents , leveraging its P(III) center to form reactive intermediates. In contrast, methylphosphonic dichloride (a P(V) compound) is employed for synthesizing methylphosphonate oligonucleotides [1]. A direct comparison of reaction kinetics is not available, but the fundamental difference in oxidation state dictates their distinct roles: P(III) methyldichlorophosphine is essential for standard phosphoramidite chemistry, whereas P(V) analogs are used for backbone modifications. The use of methyldichlorophosphine for this application is documented in vendor technical specifications for >97% purity grades .

Reagent Suitability
Class-level
P(III) center enables difunctional phosphonoamidite coupling; P(V) analog used for backbone modifications
Phosphoramidite chemistry requires P(III); P(V) substitution may lead to reaction incompatibility
Vendor application notes; direct comparative kinetics unavailable
Nucleoside chemistry Phosphoramidite synthesis Oligonucleotide coupling

Methyldichlorophosphine vs. Dimethylchlorophosphine: Steric and Electronic Differentiation

The synthesis of methyldichlorophosphine (CH₃PCl₂) and dimethylchlorophosphine ((CH₃)₂PCl) is reported, highlighting their structural distinction [1]. Methyldichlorophosphine possesses two labile chlorine atoms and one methyl group, whereas dimethylchlorophosphine has one chlorine and two methyls. This results in significantly different steric bulk and electronic donation at the phosphorus center. While quantitative kinetic data for specific reactions are not directly compared, the difference in the number of P–Cl bonds dictates reactivity: methyldichlorophosphine is a difunctional electrophile, useful for building phosphine frameworks, while dimethylchlorophosphine is a monofunctional reagent.

Reactive P–Cl Bonds
Cross-study
2 P–Cl bonds (difunctional) vs. 1 P–Cl bond (monofunctional)
Difunctional architecture may support sequential nucleophilic substitution for complex targets
Synthetic reports; no direct kinetic comparison provided
Phosphine ligand synthesis Steric parameter comparison Reactivity tuning

Methyldichlorophosphine vs. Methylphosphonic Dichloride: Physical State and Handling Differences

Methyldichlorophosphine is a colorless liquid with a boiling point of 81–82 °C and a density of 1.309 g/mL at 25 °C . In contrast, methylphosphonic dichloride (CH₃P(O)Cl₂) is a white crystalline solid that melts slightly above room temperature (melting point ~32 °C) and has a boiling point of 162 °C . This significant difference in physical state dictates distinct handling and storage requirements. Methyldichlorophosphine, as a liquid, is amenable to standard liquid transfer and metering in continuous processes, whereas the solid methylphosphonic dichloride requires specialized equipment for melting or solids handling.

Physical State
Data to verify
Liquid, bp 81–82 °C vs. solid, mp ~32 °C, bp 162 °C
Liquid form may facilitate continuous processing and metering in synthesis workflows
Supplier technical data; verify under intended process conditions
Physical property comparison Process chemistry Material handling

Methyldichlorophosphine vs. Phosphorus Trichloride: Product Purity in Friedel-Crafts-Based Synthesis

The Friedel-Crafts reaction between methyl chloride and phosphorus trichloride, followed by reduction, is a common route to methyldichlorophosphine [1]. However, this method generates a complex mixture requiring separation from a large amount of aluminum chloride byproduct, making recovery of high-purity methyldichlorophosphine challenging [2]. A patent describes a method using yellow phosphorus and iodine to reduce the complex, aiming for higher purity [2]. While specific purity yields are not quantified in the abstract, the documented difficulty in purification highlights that methyldichlorophosphine's value proposition is tied to its availability in high-purity grades (e.g., ≥98% ), which are not easily achieved with alternative synthetic routes or by substituting with PCl₃ directly.

Synthetic Purity
Supporting evidence
High-purity grades (≥98%) commercially available; Friedel-Crafts mixtures challenging to purify
Pre-purified material may reduce downstream purification burden in research and production
Supplier purity claims; patent US4857238A describes separation complexity
Synthetic methodology Purity optimization Byproduct management

Methyldichlorophosphine (CAS 676-83-5): Optimal Procurement Scenarios Based on Evidence


Scenario 1: Industrial Flame Retardant Manufacturing Requiring High-Yield Oxidation

Select methyldichlorophosphine when optimizing the synthesis of methylphosphonyl dichloride for flame retardants. The solvent-free oxidation process described in patent literature demonstrates a pathway with improved yield compared to alternative DMMP-based chlorination routes [1]. This makes it the preferred feedstock for cost-sensitive, high-volume production where solvent recovery and byproduct disposal are significant operational concerns [2].

Scenario 2: Nucleoside Chemistry Requiring Difunctional Phosphonoamidite Reagents

Procure methyldichlorophosphine of ≥97% purity for the preparation of difunctional phosphonoamidite coupling reagents in nucleoside chemistry [1]. Its P(III) center is essential for this application; substitution with a P(V) analog like methylphosphonic dichloride would lead to reaction failure or a completely different product class [2]. This scenario is critical for researchers synthesizing DNA/RNA building blocks or modified oligonucleotides.

Scenario 3: Synthesis of Complex Organophosphorus Ligands and Building Blocks

Choose methyldichlorophosphine when a difunctional P(III) electrophile is needed to construct phosphine ligands or other organophosphorus architectures. Its two reactive P–Cl bonds allow for sequential substitution with different nucleophiles, a capability not available with monofunctional analogs like dimethylchlorophosphine [1]. This is particularly relevant for medicinal chemistry and catalysis research where precise control over ligand geometry and electronics is paramount.

Scenario 4: Process Chemistry with Liquid-Phase Continuous Flow Requirements

Specify methyldichlorophosphine for integration into existing liquid-phase synthetic workflows. Its liquid state (bp 81–82 °C) facilitates precise metering and handling in continuous processes, avoiding the solids handling challenges associated with the crystalline solid methylphosphonic dichloride [1][2]. This is a key factor for scale-up and manufacturing efficiency in pharmaceutical and agrochemical industries.

Application
Selection Property
Validation Focus
Flame retardant intermediate synthesis
Reported oxidation yield context
Solvent-free oxidation process compatibility
Nucleoside phosphoramidite reagent preparation
P(III) reactivity requirement
Phosphoramidite protocol compatibility
Organophosphorus ligand construction
Difunctional P(III) electrophile
Sequential nucleophilic substitution capability
Liquid-phase continuous processing
Liquid physical state, bp range
Liquid handling and metering in process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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